molecular formula C11H22N2O2 B2459399 Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1896587-28-2

Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2459399
CAS No.: 1896587-28-2
M. Wt: 214.309
InChI Key: KYSBFBMMBVRQTB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate is a versatile chemical compound known for its unique structure and properties. This compound, with the molecular formula C11H22N2O2, is widely used in various fields such as drug discovery, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent at a specific temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate finds applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and as a precursor in the synthesis of biologically active molecules.

    Medicine: It plays a role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate include:

  • terthis compound
  • terthis compound derivatives .

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.

Properties

IUPAC Name

tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-8(12)6-11(13,4)5/h8H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSBFBMMBVRQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896587-28-2
Record name tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate
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